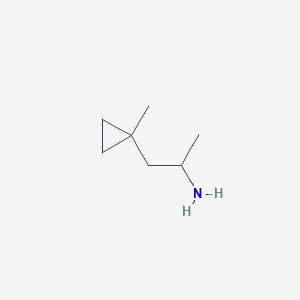

1-(1-Methylcyclopropyl)propan-2-amine

説明

1-(1-Methylcyclopropyl)propan-2-amine is a substituted propan-2-amine derivative characterized by a cyclopropyl group attached to the central carbon of the propane backbone.

特性

IUPAC Name |

1-(1-methylcyclopropyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYAAQZAAQYVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1(CC1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-(1-Methylcyclopropyl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-methylcyclopropyl bromide with propan-2-amine under basic conditions can yield the desired product . Another method involves the reduction of nitriles or imines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst .

Industrial Production Methods

In an industrial setting, the production of 1-(1-Methylcyclopropyl)propan-2-amine may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

1-(1-Methylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon)

Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Primary amines

Substitution: Secondary and tertiary amines

科学的研究の応用

1-(1-Methylcyclopropyl)propan-2-amine has several applications in scientific research:

作用機序

The mechanism by which 1-(1-Methylcyclopropyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes or binding to receptors to elicit a biological response . The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Insights

- Cyclopropyl vs. Aromatic Substituents: The cyclopropyl group in 1-(1-Methylcyclopropyl)propan-2-amine introduces unique steric constraints and electronic effects compared to aromatic substituents (e.g., benzofuran in 6-APB or phenyl in 4-FA).

- Pharmacological Implications: Serotonin Receptor Affinity: Benzofuran (6-APB) and indole (AMT) substituents enhance 5-HT receptor binding due to aromatic π-π interactions. In contrast, the cyclopropyl group may favor interactions with hydrophobic receptor pockets, possibly reducing off-target effects . Monoamine Transporter Activity: Fluorinated analogs like 4-FA exhibit increased lipophilicity, enhancing blood-brain barrier penetration. The cyclopropyl group’s rigidity might similarly improve CNS bioavailability .

Research Findings and Receptor Signaling

- β-Arrestin vs. The cyclopropyl group’s steric effects in 1-(1-Methylcyclopropyl)propan-2-amine could similarly influence signaling bias, though experimental validation is needed.

- Analytical Differentiation : NMR studies of substituted amphetamines (e.g., DOB, MDA) demonstrate distinct spectral signatures for aromatic vs. aliphatic substituents. The cyclopropyl group’s unique proton environment would allow rapid identification via NMR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。